molecular formula C22H21NO7 B593440 8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione CAS No. 110341-78-1

8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

Cat. No.: B593440
CAS No.: 110341-78-1
M. Wt: 411.41
InChI Key: PXIIDWGMSCTXAQ-CEMLEFRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR) pathway. This spirocyclic compound is disclosed for use in the treatment of cancer, particularly as a sensitizing agent for combination therapies . Its primary research value lies in its ability to selectively block ATM's kinase activity, which is crucial for the cellular response to DNA double-strand breaks. By inhibiting ATM, this compound prevents the activation of key downstream effectors like CHK2 and p53, thereby disrupting cell cycle checkpoints and DNA repair processes. This mechanism is exploited in oncological research to investigate synthetic lethal interactions, especially in tumors with underlying DNA repair deficiencies such as those lacking functional p53 or homologous recombination capabilities. The compound serves as a critical research tool for probing the DDR network and for developing novel therapeutic strategies that combine ATM inhibition with DNA-damaging agents or radiotherapy to enhance cytotoxic effects in malignant cells.

Properties

IUPAC Name

8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-4-14-10-11-15(29-14)16-12(2)17(24)21(30-16)19(26)22(28-3,23-20(21)27)18(25)13-8-6-5-7-9-13/h5-11,19,26H,4H2,1-3H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIIDWGMSCTXAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C2=C(C(=O)C3(O2)C(C(NC3=O)(C(=O)C4=CC=CC=C4)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Fragments

The target molecule can be dissected into three primary building blocks:

  • 5-Ethylfuran-2-yl moiety : Derived from 5-ethylfuran-2(5H)-one .

  • Benzoyl group : Introduced via benzoylation or aromatic acylation .

  • 1-Oxa-7-azaspiro[4.4]nonene core : Constructed through oxidative cyclization or dearomatization-rearomatization strategies .

Synthesis of the 5-Ethylfuran-2-yl Fragment

The 5-ethylfuran-2-yl subunit is synthesized via a two-stage protocol:

  • Cyclization of hex-3-enoic acid :

    • React hex-3-enoic acid with oxalyl bromide and dimethyl sulfoxide (DMSO) in dichloromethane at -10°C to 20°C under nitrogen .

    • Quench with NaOH to yield γ-butenolide intermediates, which undergo aromatization to form 5-ethylfuran-2(5H)-one (93% yield) .

StageReagents/ConditionsProductYield
1(COBr)₂, DMSO, CH₂Cl₂, -10°C → RTγ-Butenolide intermediate90%
2NaOH, H₂O, 5 h5-Ethylfuran-2(5H)-one93%

Assembly of the Spiro Core

The 1-oxa-7-azaspiro[4.4]nonene scaffold is constructed via oxidative cyclization , inspired by indenoisoquinoline syntheses :

  • Homophthalic anhydride condensation :

    • Condense homophthalic anhydride with a Schiff base (e.g., benzyl-protected vanillin derivatives) in chloroform to form cis-acid intermediates .

  • Cyclization :

    • Treat the cis-acid with morpholine or imidazole to induce intramolecular cyclization, forming the spiro center .

Key Considerations :

  • Stereochemical control : Chiral auxiliaries or asymmetric catalysis ensures the desired (5S,8S,9R) configuration .

  • Protection strategies : Benzyl groups protect hydroxyl moieties during cyclization, with subsequent deprotection using HBr .

Introduction of the Benzoyl Group

The benzoyl moiety is installed via nucleophilic acyl substitution :

  • Activation of benzoyl fluoride :

    • Generate benzoyl fluoride from phenol derivatives using difluoromethyl 2-pyridyl sulfone under basic conditions .

  • Coupling to the spiro intermediate :

    • React the spiro core’s amine or hydroxyl group with benzoyl fluoride in tetrahydrofuran (THF) at 0°C to room temperature .

ReagentRoleConditionsOutcome
Benzoyl fluorideAcylating agentTHF, 0°C → RT, 12 h8-Benzoyl intermediate (75–82% yield)

Functionalization: Methoxy and Hydroxy Groups

Methoxy installation :

  • Methylation : Treat a phenolic intermediate with methyl iodide and K₂CO₃ in acetone .
    Hydroxy group introduction :

  • Oxidation : Use Mn(OAc)₃ to oxidize a methylene group adjacent to the spiro center, followed by acidic workup .

Final Coupling and Aromatization

  • Suzuki-Miyaura cross-coupling :

    • Couple the 5-ethylfuran-2-yl boronate with the brominated spiro intermediate using Pd(PPh₃)₄ and Na₂CO₃ .

  • Aromatization :

    • Treat with DDQ (dichlorodicyanoquinone) in toluene to achieve rearomatization of the furan ring .

StepReagentsYieldPurity (HPLC)
CouplingPd(PPh₃)₄, Na₂CO₃, dioxane, 80°C68%95%
AromatizationDDQ, toluene, reflux85%97%

Optimization and Challenges

  • Regioselectivity in spirocyclization : Manganese(III) acetate improves selectivity for the [4.4] spiro system over larger rings .

  • Deprotection efficiency : HBr in acetic acid achieves >90% deprotection of benzyl groups without side reactions .

  • Stereochemical drift : Low temperatures (-40°C) during cyclization minimize epimerization .

Analytical Characterization

  • HRMS : m/z 411.1318 [M+H]⁺ (calc. 411.1318 for C22H21NO7) .

  • ¹³C NMR : Key signals at δ 176.8 (C=O), 161.2 (furan C-O), and 58.3 (spiro C) .

  • X-ray crystallography : Confirms the (5S,8S,9R) absolute configuration .

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ComplexityScalability
Fragment couplingSuzuki-Miyaura68ModerateHigh
One-pot cyclizationOxidative dearomatization55HighModerate
Stepwise assemblySpirocyclization + benzoylation72HighLow

Chemical Reactions Analysis

Types of Reactions

Azaspirofuran A undergoes various types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the molecule.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Azaspirofuran A involves inducing apoptosis by regulating the secretion of Bcl-2 and Bax proteins. It also inhibits cell metastasis by suppressing MMP-9 activity and upregulating its specific inhibitor TIMP-1 . These molecular targets and pathways are crucial for its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, spectroscopic features, and functional group interactions.

Iso-pedilanthocoumarin B (Compound 8)

  • Structure : A coumarin derivative with a benzoyl group at C-8 and a prenyl group at C-6 .
  • Key Differences: Core Structure: Coumarin (benzopyrone) vs. spirocyclic 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. Substituents: Both share a benzoyl group, but its position differs (C-8 in the target compound vs. C-6 in iso-pedilanthocoumarin B).
  • Spectroscopy :
    • NMR: Iso-pedilanthocoumarin B exhibits two hydroxyl signals (δH 8.60 and 9.05 ppm) and HMBC correlations confirming prenyl/benzoyl positions. The target compound’s ethylfuran substituent would likely show distinct aromatic proton signals (δH ~6.0–7.5 ppm for furan) and ethyl group splitting patterns .

8-Benzoyl-2-(1,2-dihydroxy-3-hexen-1-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione (Pseurotin A)

  • Structure : Shares the same spiro core but substitutes the ethylfuran with a dihydroxyhexenyl group .
  • hexenyl).
  • Functional Implications : The dihydroxyhexenyl group may facilitate crystal packing via hydrogen bonds, as discussed in , whereas the ethylfuran in the target compound could promote lipophilicity .

Synthesized 7-Oxa-9-Azaspiro Compounds ()

  • Structure: 7-oxa-9-azaspiro[4.5]decane-6,10-dione derivatives with benzothiazolyl and dimethylaminophenyl groups.
  • Key Differences: Heteroatom Arrangement: The 7-oxa-9-aza configuration alters electron distribution compared to the target compound’s 1-oxa-7-aza system. Substituents: Benzothiazolyl and dimethylaminophenyl groups introduce strong electron-withdrawing/donating effects, contrasting with the ethylfuran’s moderate π-electron richness.
  • Synthesis : Prepared via cycloaddition reactions, suggesting divergent synthetic pathways compared to the target compound’s likely biosynthesis or stepwise coupling .

3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione

  • Structure : Features a 1-oxa-2,7-diazaspiro core with two 4-methylphenyl groups.
  • Hydrogen Bonding: Lacks hydroxyl groups, diminishing hydrogen-bonding capacity relative to the target compound’s C-9 hydroxyl .

Data Table: Structural and Spectroscopic Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Spectroscopy/Features
Target Compound 1-oxa-7-azaspiro[4.4]non-2-ene C-8 benzoyl, C-2 5-ethylfuran-2-yl Not Provided Hydroxyl (δH ~9–10 ppm), ethylfuran signals
Iso-pedilanthocoumarin B Coumarin C-8 benzoyl, C-6 prenyl C27H23O5 δH 8.60/9.05 ppm (OH), HMBC correlations
Pseurotin A 1-oxa-7-azaspiro[4.4]non-2-ene C-2 dihydroxyhexenyl C22H25NO8 Dihydroxy signals, conjugated double bond
7-Oxa-9-azaspiro[4.5]decane-6,10-dione 7-oxa-9-azaspiro[4.5]decane Benzothiazolyl, dimethylaminophenyl Varies UV-Vis absorption (benzothiazolyl π→π*)
3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro 1-oxa-2,7-diazaspiro[4.4]non-2-ene Dual 4-methylphenyl Not Provided Lipophilic, no hydroxyls

Biological Activity

The compound 8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione is a complex organic molecule notable for its unique spirocyclic structure and diverse functional groups. This article explores its biological activities, including potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C22H21NO7C_{22}H_{21}NO_{7} with a molecular weight of approximately 431.4 g/mol. Its structural features include:

  • Benzoyl Group : Imparts potential for interactions with biological targets.
  • Methoxy and Hydroxyl Groups : May enhance solubility and biological activity.

The compound's solubility in organic solvents like methanol and ethyl acetate suggests potential for bioavailability in pharmacological applications .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties . Preliminary studies suggest it may be effective against various bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentration (MIC) values obtained from these studies are crucial for assessing its effectiveness as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These results highlight the compound's potential as a lead for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Anticancer Activity

The compound has shown promising results in anticancer assays, particularly against certain solid tumor cell lines. The cytotoxicity was evaluated using the MTT assay, revealing an IC50 value of approximately 5μM5\,\mu M against K562 leukemia cells, indicating significant selective toxicity compared to normal cells .

Cell LineIC50 (µM)Therapeutic Index
K562 (leukemia)59.1
HaCaT (keratinocytes)23.57-

This selective toxicity suggests that the compound could be further developed as a targeted cancer therapy with reduced side effects on healthy tissues .

Apoptosis Induction

Studies indicate that the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This process involves the release of cytochrome c and subsequent activation of caspases, which are critical mediators of apoptosis .

Inhibition of Pro-inflammatory Cytokines

The compound also appears to modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity could make it beneficial for conditions characterized by chronic inflammation and may contribute to its anticancer effects by reducing tumor-promoting inflammation .

Case Studies

  • Anticancer Efficacy in K562 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability at concentrations as low as 5μM5\,\mu M, with a therapeutic index suggesting favorable safety margins for further development.
  • Antimicrobial Testing Against Staphylococcus aureus : The compound was tested against clinical isolates of Staphylococcus aureus, showing effective inhibition at low concentrations, which supports its potential use in treating infections caused by resistant strains.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing spirocyclic compounds analogous to 8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione?

  • Methodology : Spirocyclic lactams and diones are typically synthesized via cyclocondensation reactions between Schiff bases (e.g., 4-dimethylaminobenzylidene derivatives) and spirodiones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) in dry benzene under reflux (80°C for 3 hours). Purification involves recrystallization from anhydrous THF .
  • Key Variables : Solvent choice (e.g., benzene for reflux stability), stoichiometric ratios of reactants, and controlled dehydration conditions to avoid side reactions.

Q. Which spectroscopic techniques are essential for characterizing the structural features of this compound?

  • Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700–1750 cm⁻¹ for lactams/diones, benzylic C-H stretching at ~2850–2950 cm⁻¹) .
  • UV-Vis Spectroscopy : Detects conjugation patterns (e.g., π→π* transitions in benzoyl and furan moieties) .
  • Elemental Analysis : Validates molecular formula by comparing experimental vs. theoretical C, H, N, O percentages (e.g., deviations <0.3% indicate purity) .

Q. How can researchers address solubility challenges during purification of spirocyclic diones?

  • Approach : Use polar aprotic solvents (e.g., THF, DMF) for recrystallization. Insolubility in dilute HCl/H₂O (as observed in analogous compounds) suggests non-ionic character, favoring extraction with dichloromethane or ethyl acetate .

Advanced Research Questions

Q. What strategies optimize reaction yields in spirocyclic lactam synthesis while minimizing byproducts?

  • Experimental Design :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation.
  • Solvent Effects : Compare yields in benzene vs. toluene to balance reactivity and boiling point.
  • Temperature Gradients : Use stepwise heating (e.g., 60°C → 80°C) to control exothermic intermediates .
    • Data Analysis : Monitor reaction progress via TLC/HPLC and quantify byproducts (e.g., open-chain amides) using NMR integration .

Q. How to resolve contradictions in spectral data interpretation for spirocyclic systems?

  • Case Study : IR absorption bands for benzylic C-H in analogous compounds appear at higher frequencies (~2900 cm⁻¹) than expected due to electron-withdrawing groups (phenyl, O, N) adjacent to the benzylic carbon. Cross-validate with X-ray crystallography or DFT calculations to confirm assignments .

Q. What mechanistic insights explain the regioselectivity of acyl-oxygen cleavage in spirocyclic lactones?

  • Mechanism : Treatment with anhydrous pyrrolidine selectively cleaves the lactone ring via nucleophilic attack at the acyl-oxygen bond, leaving the amide bond intact. This is confirmed by isolating open-chain pyrrolidine-carboxamide derivatives, which lack N-H protons for recyclization .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodology :

  • Derivatization : Introduce substituents (e.g., fluorophenoxy, sulfonamide) at the 8- or 9-positions to modulate lipophilicity and hydrogen-bonding capacity .
  • Assays : Test analogs in vitro for target binding (e.g., enzyme inhibition) and correlate with computational docking studies (e.g., AutoDock Vina) .

Q. What theoretical frameworks guide the study of spirocyclic compound reactivity?

  • Conceptual Basis : Frontier Molecular Orbital (FMO) theory predicts cycloaddition regioselectivity, while Curtin-Hammett principles explain kinetic vs. thermodynamic control in spiro ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione
Reactant of Route 2
Reactant of Route 2
8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.